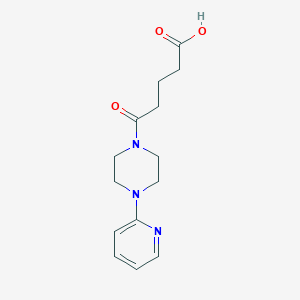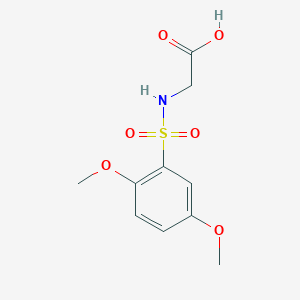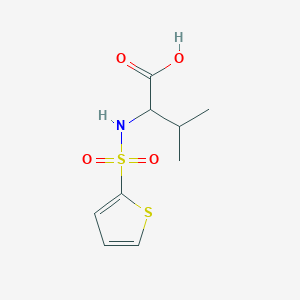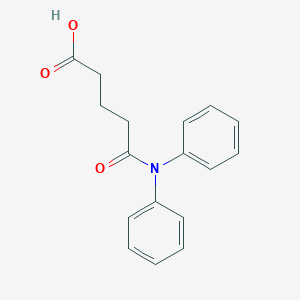
5-Oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid (OPPPA) is an organic acid that has been used for a variety of scientific research applications. It is a derivative of pyridine and piperazine and has a molecular weight of 246.3 g/mol. OPPPA is a colorless and odorless compound that has been studied for its biochemical and physiological effects.
Scientific Research Applications
Therapeutic Potential and Biological Interactions
Research has highlighted the significance of compounds featuring the 1,3,4-oxadiazole ring, which is structurally similar to parts of 5-Oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid. These compounds exhibit a wide range of bioactivities due to their ability to bind effectively with various enzymes and receptors through multiple weak interactions. Such interactions are crucial for eliciting diverse therapeutic effects, including anticancer, antibacterial, and anti-inflammatory activities, among others. This demonstrates the compound's potential in contributing to the development of new medicinal agents with high therapeutic potency (Verma et al., 2019).
Material Science and Catalysis
In material science, the study of methylene-linked liquid crystal dimers, including compounds structurally related to 5-Oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid, has shown that these compounds exhibit unique properties conducive to the formation of the twist-bend nematic phase. This phase has implications for the development of new materials with potential applications in display technologies and other areas (Henderson & Imrie, 2011).
Pharmacological and Toxicological Implications
The pharmacological and toxicological profiles of related compounds, such as perfluoroalkyl acids and their derivatives, offer insights into the environmental and health implications of 5-Oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid. Studies on perfluoroalkyl acids, for instance, have explored their developmental toxicity, indicating the need for careful assessment of related compounds' safety and environmental impact (Lau et al., 2004).
properties
IUPAC Name |
5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-13(5-3-6-14(19)20)17-10-8-16(9-11-17)12-4-1-2-7-15-12/h1-2,4,7H,3,5-6,8-11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJSKYWONUUYBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B510286.png)
![Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate](/img/structure/B510288.png)


![3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B510338.png)
![5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B510339.png)
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}benzoic acid](/img/structure/B510341.png)
![[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B510345.png)

![(1-{2-[(4-Cyanophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B510358.png)
![{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B510360.png)
![5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B510365.png)